N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the furan and thiophene rings: This can be done through a series of coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide
Uniqueness
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new drugs and materials.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a furan ring, a thiophene moiety, and an isoxazole sulfonamide backbone. Its molecular formula is C15H15N3O4S with a molecular weight of approximately 349.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₄S |
Molecular Weight | 349.4 g/mol |
CAS Number | 2034488-60-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MRSA. The results showed an MIC (Minimum Inhibitory Concentration) value of 1.25 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like vancomycin .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. In vitro assays revealed that it can inhibit the proliferation of various cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines.
Mechanism of Action:
The anticancer activity is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to activate apoptotic pathways while inhibiting cell cycle progression at the G2/M phase.
Table: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Induction of apoptosis |
A549 | 4.5 | Cell cycle arrest at G2/M phase |
HeLa | 6.0 | Activation of caspase pathways |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Intermediate Compounds : Starting from furan derivatives and thiophene carboxylic acids.
- Coupling Reactions : Utilizing techniques such as Suzuki-Miyaura coupling for carbon-carbon bond formation.
- Final Functionalization : Introducing the sulfonamide group through nucleophilic substitution reactions.
Research Findings
Recent studies have focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and therapeutic efficacy. For instance, modifications in the synthesis process have led to improved solubility and stability profiles, making it a promising candidate for further development in drug formulation.
Pharmacokinetics:
In animal models, the compound exhibited favorable pharmacokinetic parameters with high oral bioavailability (>90%) and a half-life suitable for chronic administration .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-14(11(2)22-17-10)24(19,20)16-9-15(18,12-5-6-21-8-12)13-4-3-7-23-13/h3-8,16,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVVCTZVYSICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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